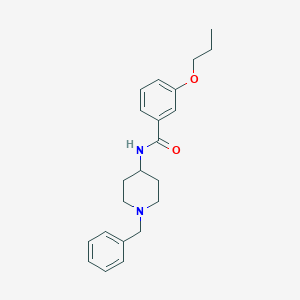![molecular formula C18H19NO3 B268279 N-[2-(allyloxy)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B268279.png)
N-[2-(allyloxy)phenyl]-2-(2-methylphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(allyloxy)phenyl]-2-(2-methylphenoxy)acetamide, also known as AM404, is a synthetic compound that has been extensively studied for its potential therapeutic benefits. It is a derivative of paracetamol and is believed to act as an endocannabinoid reuptake inhibitor, which means that it can increase the levels of endocannabinoids in the body.
Wissenschaftliche Forschungsanwendungen
N-[2-(allyloxy)phenyl]-2-(2-methylphenoxy)acetamide has been studied for its potential therapeutic benefits in a variety of fields, including pain management, neuroprotection, and cancer treatment. It has been shown to have anti-inflammatory and analgesic properties, and it may also have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, N-[2-(allyloxy)phenyl]-2-(2-methylphenoxy)acetamide has been shown to inhibit the growth and proliferation of cancer cells in vitro, suggesting that it may have potential as a cancer treatment.
Wirkmechanismus
N-[2-(allyloxy)phenyl]-2-(2-methylphenoxy)acetamide is believed to act as an endocannabinoid reuptake inhibitor, which means that it can increase the levels of endocannabinoids in the body. Endocannabinoids are naturally occurring compounds that bind to cannabinoid receptors in the body, and they play a role in regulating pain, inflammation, and other physiological processes. By inhibiting the reuptake of endocannabinoids, N-[2-(allyloxy)phenyl]-2-(2-methylphenoxy)acetamide can increase their levels in the body and enhance their effects.
Biochemical and Physiological Effects:
N-[2-(allyloxy)phenyl]-2-(2-methylphenoxy)acetamide has been shown to have anti-inflammatory and analgesic effects in animal models, and it may also have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, N-[2-(allyloxy)phenyl]-2-(2-methylphenoxy)acetamide has been shown to inhibit the growth and proliferation of cancer cells in vitro, suggesting that it may have potential as a cancer treatment. However, further research is needed to fully understand the biochemical and physiological effects of N-[2-(allyloxy)phenyl]-2-(2-methylphenoxy)acetamide.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-(allyloxy)phenyl]-2-(2-methylphenoxy)acetamide has several advantages for lab experiments, including its synthetic nature, which allows for precise control over the dosage and purity of the compound. Additionally, N-[2-(allyloxy)phenyl]-2-(2-methylphenoxy)acetamide has been extensively studied in animal models, making it a well-established research tool. However, there are also limitations to using N-[2-(allyloxy)phenyl]-2-(2-methylphenoxy)acetamide in lab experiments, including the need for specialized equipment and expertise to synthesize and purify the compound, as well as the potential for off-target effects that may complicate the interpretation of results.
Zukünftige Richtungen
There are several future directions for research on N-[2-(allyloxy)phenyl]-2-(2-methylphenoxy)acetamide, including further exploration of its potential therapeutic benefits in pain management, neuroprotection, and cancer treatment. Additionally, researchers may investigate the mechanism of action of N-[2-(allyloxy)phenyl]-2-(2-methylphenoxy)acetamide in more detail, as well as its potential interactions with other compounds in the body. Finally, there may be opportunities to develop new synthetic derivatives of N-[2-(allyloxy)phenyl]-2-(2-methylphenoxy)acetamide with improved therapeutic properties and reduced side effects.
Synthesemethoden
N-[2-(allyloxy)phenyl]-2-(2-methylphenoxy)acetamide can be synthesized through a multi-step process that involves the reaction of 2-methylphenol with allyl bromide, followed by the reaction of the resulting product with 2-(2-methylphenoxy)acetic acid. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
Eigenschaften
Produktname |
N-[2-(allyloxy)phenyl]-2-(2-methylphenoxy)acetamide |
|---|---|
Molekularformel |
C18H19NO3 |
Molekulargewicht |
297.3 g/mol |
IUPAC-Name |
2-(2-methylphenoxy)-N-(2-prop-2-enoxyphenyl)acetamide |
InChI |
InChI=1S/C18H19NO3/c1-3-12-21-17-11-7-5-9-15(17)19-18(20)13-22-16-10-6-4-8-14(16)2/h3-11H,1,12-13H2,2H3,(H,19,20) |
InChI-Schlüssel |
CKUFVRGIZOEASK-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC=CC=C2OCC=C |
Kanonische SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC=CC=C2OCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-isopropoxy-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B268196.png)
![2-chloro-N-cyclohexyl-5-[(phenylacetyl)amino]benzamide](/img/structure/B268197.png)
![N-(3-methoxypropyl)-4-[(phenylacetyl)amino]benzamide](/img/structure/B268199.png)
![3-[(phenoxyacetyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B268200.png)
![N-(2-methoxyethyl)-3-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B268201.png)
![2-chloro-N-{3-[(diethylamino)carbonyl]phenyl}benzamide](/img/structure/B268205.png)
![3,5-dichloro-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B268207.png)
![N-[3-(butyrylamino)phenyl]-2-ethoxybenzamide](/img/structure/B268210.png)
![2-ethoxy-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B268212.png)
![2-ethoxy-N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B268213.png)
![2-methoxy-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B268215.png)
![N-[4-(1-pyrrolidinylcarbonyl)phenyl]cyclohexanecarboxamide](/img/structure/B268216.png)
![N-[4-(isobutyrylamino)phenyl]cyclohexanecarboxamide](/img/structure/B268217.png)
